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Abstract
IHVR-19029, a novel N-alkyl analog of deoxynojirimycin (DNJ), is a potent inhibitor of the host

endoplasmic reticulum (ER) α-glucosidases I and II. By targeting these host enzymes, IHVR-
19029 disrupts the proper folding and processing of viral glycoproteins, a critical step for the

assembly and secretion of many enveloped viruses. This mechanism of action confers broad-

spectrum antiviral activity. This document provides a summary of the known antiviral efficacy of

IHVR-19029 against various viruses, with a focus on influenza A and B viruses and SARS-CoV-

2. Detailed protocols for determining the 50% effective concentration (EC50) of IHVR-19029
are provided to guide researchers in the evaluation of this and other antiviral compounds.

Antiviral Activity of IHVR-19029
IHVR-19029 has demonstrated significant antiviral activity against a range of hemorrhagic fever

viruses, including Ebola virus, Marburg virus, Dengue virus, Yellow Fever virus, and Zika virus.

[1][2] Its efficacy also extends to other enveloped viruses, including influenza viruses.[3]

Data Presentation: In Vitro Efficacy of IHVR-19029
While extensive in vivo studies have confirmed the efficacy of IHVR-19029 and related

compounds against influenza viruses, specific EC50 values for IHVR-19029 against influenza A

(H1N1, H3N2) and influenza B strains are not readily available in publicly accessible literature.
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[1][3][4] However, data for its activity against SARS-CoV-2 and a related N-alkyl-

deoxynojirimycin compound, UV-4B, against influenza viruses provide valuable insights into its

potential potency.

Virus
Strain/Cell
Line

Assay Type Value Citation

SARS-CoV-2

USA/WA1/2020

in A549-ACE2

cells

IC90 ~4.0 µM

Influenza A

(H1N1)
Various

Plaque

Reduction

82 to > 500 µM

(UV-4B)
[1]

Influenza A

(H3N2)
Various

Plaque

Reduction

82 to > 500 µM

(UV-4B)
[1]

Influenza B Various
Plaque

Reduction

82 to > 500 µM

(UV-4B)
[1]

Note: The provided data for influenza viruses is for the related compound UV-4B and may not

be directly representative of IHVR-19029's potency. The value for SARS-CoV-2 is the 90%

inhibitory concentration (IC90).

Mechanism of Action: Inhibition of ER α-
Glucosidases
IHVR-19029 exerts its antiviral effect by targeting host cell ER α-glucosidases I and II. These

enzymes are critical for the initial steps of the N-linked glycosylation pathway, which is essential

for the proper folding of viral envelope glycoproteins. By competitively inhibiting these

glucosidases, IHVR-19029 leads to the accumulation of misfolded viral proteins, which are

subsequently targeted for degradation by the ER-associated protein degradation (ERAD)

pathway. This disruption in glycoprotein processing inhibits the assembly of new, infectious

virions.
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Endoplasmic Reticulum Action of IHVR-19029
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Caption: Signaling pathway of IHVR-19029 antiviral activity.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b608066?utm_src=pdf-body-img
https://www.benchchem.com/product/b608066?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are detailed protocols for determining the EC50 of antiviral compounds like IHVR-
19029. The two most common methods are the Plaque Reduction Neutralization Assay (PRNA)

and the Microneutralization Assay.

Plaque Reduction Neutralization Assay (PRNA)
This assay is considered the gold standard for quantifying viral infectivity and the efficacy of

antiviral compounds.

Materials:

Vero E6 cells (for SARS-CoV-2) or Madin-Darby Canine Kidney (MDCK) cells (for influenza)

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Trypsin-EDTA

Phosphate-Buffered Saline (PBS)

Virus stock of known titer (e.g., Influenza A/H1N1, A/H3N2, B, or SARS-CoV-2)

IHVR-19029 stock solution

Agarose or Avicel overlay

Crystal Violet staining solution

Formalin (for fixing)

6-well plates

Protocol:
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Cell Seeding:

One day prior to infection, seed the 6-well plates with a sufficient number of cells to form a

confluent monolayer overnight (e.g., 5 x 10^5 cells/well).

Incubate at 37°C with 5% CO2.

Compound Dilution:

Prepare a series of dilutions of IHVR-19029 in serum-free DMEM. It is recommended to

perform a two-fold serial dilution starting from a concentration known to be non-toxic to the

cells.

Infection:

On the day of the experiment, wash the confluent cell monolayers twice with PBS.

Prepare a virus dilution in serum-free DMEM to yield approximately 50-100 plaque-forming

units (PFU) per well.

Inoculate each well with 200 µL of the virus dilution.

Incubate for 1 hour at 37°C with 5% CO2, gently rocking the plates every 15 minutes to

ensure even distribution of the virus.

Treatment and Overlay:

After the 1-hour adsorption period, aspirate the virus inoculum.

Gently add 2 mL of the prepared IHVR-19029 dilutions mixed with the agarose or Avicel

overlay to each well. Include a "virus control" (no compound) and a "cell control" (no virus,

no compound).

Allow the overlay to solidify at room temperature.

Incubation:

Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.
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Fixation and Staining:

Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30

minutes.

Carefully remove the overlay and formalin.

Stain the cell monolayer with 0.5% Crystal Violet solution for 15-20 minutes.

Gently wash the plates with water and allow them to air dry.

Data Analysis:

Count the number of plaques in each well.

Calculate the percentage of plaque reduction for each concentration of IHVR-19029
compared to the virus control.

Determine the EC50 value by plotting the percentage of plaque reduction against the log

of the compound concentration and fitting the data to a dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The Iminosugar UV-4 is a Broad Inhibitor of Influenza A and B Viruses ex Vivo and in Mice
- PMC [pmc.ncbi.nlm.nih.gov]

2. Enhancing the antiviral potency of ER α-glucosidase inhibitor IHVR-19029 against
hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b608066?utm_src=pdf-body-img
https://www.benchchem.com/product/b608066?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4810261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4810261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5800948/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5800948/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Enhancing the antiviral potency of ER α-glucosidase inhibitor IHVR-19029 against
hemorrhagic fever viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

4. The Iminosugar UV-4 is a Broad Inhibitor of Influenza A and B Viruses ex Vivo and in Mice
- PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Determining the Antiviral Efficacy of IHVR-19029:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608066#determining-the-ec50-of-ihvr-19029-for-
specific-viruses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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